molecular formula C13H11BrN2O3 B6230816 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1010100-26-1

3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B6230816
CAS No.: 1010100-26-1
M. Wt: 323.14 g/mol
InChI Key: CMRQAKJTXKOGSF-UHFFFAOYSA-N
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Description

Lenalidomide-5-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide-5-Br is specifically designed to act as a ligand for the cereblon protein, which is part of the E3 ubiquitin ligase complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5-Br involves the bromination of lenalidomide. The process typically starts with lenalidomide, which undergoes a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of Lenalidomide-5-Br follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Lenalidomide-5-Br undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in Lenalidomide-5-Br can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: Lenalidomide-5-Br can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of Lenalidomide-5-Br .

Scientific Research Applications

Lenalidomide-5-Br has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins.

    Biology: Studied for its role in modulating the activity of the cereblon protein, which is involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases by targeting specific proteins for degradation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Uniqueness: Lenalidomide-5-Br is unique due to its bromine substitution, which enhances its ability to act as a ligand for the cereblon protein. This modification allows for more specific targeting of proteins for degradation, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

3-(6-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRQAKJTXKOGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010100-26-1
Record name 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mechanically stirred mixture of 4-bromo-2-bromomethyl-benzoic acid methyl ester (121 g, 390 mmol) and 3-amino-piperidine-2,6-dione hydrochloride (64.2 g, 390 mmol) in DMF (400 mL) was treated dropwise with triethylamine (98.5 g, 980 mmol) over 75 minutes. After the addition was completed, the reaction mixture was stirred at room temperature overnight. The mixture was quenched sequentially with acetic acid (50 mL), water (2500 mL) and a 1:1 mixture of ethyl acetate and hexanes (600 mL). After stirring the mixture for 20 minutes, the solid was filtered, washed with water and air dried overnight. The solid was stirred in acetic acid (200 mL) and refluxed for 2 hours. The mixture was cooled to room temperature and filtered. The solid was washed with additional acetic acid, hexanes and air dried overnight to give 25.4 g of 3-(5-bromo-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione as a grey solid, in 20% yield; 1H NMR (DMSO-d6) δ 1.97-2.04 (m, 1H), 2.32-2.46 (m, 1H), 2.56-2.63 (m, 1H), 2.85-2.97 (m, 1H), 4.34 (d, J=17.7 Hz, 1H), 4.47 (d, J=17.7 Hz, 1H), 5.11 (dd, J=13.2 Hz, J=5.1 Hz, 1H), 7.67 (d, J=8.1 Hz, 1H), 7.72 (dd, J=8.1 Hz, J=1.5 Hz, 1H), 7.89 (d, J=0.9 Hz, 1H), 11.00 (s, 1H).
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two

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